molecular formula C6H9Br B14432675 1-Bromobicyclo[2.1.1]hexane CAS No. 77379-00-1

1-Bromobicyclo[2.1.1]hexane

Cat. No.: B14432675
CAS No.: 77379-00-1
M. Wt: 161.04 g/mol
InChI Key: YOXNNQDDJHZMMU-UHFFFAOYSA-N
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Description

1-Bromobicyclo[211]hexane is a brominated derivative of bicyclo[211]hexane, a saturated bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation or chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromobicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Hydroxybicyclo[2.1.1]hexane, cyanobicyclo[2.1.1]hexane, aminobicyclo[2.1.1]hexane.

    Elimination: Bicyclo[2.1.1]hexene.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Reduced derivatives with different functional groups.

Scientific Research Applications

1-Bromobicyclo[2.1.1]hexane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromobicyclo[2.1.1]hexane involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, elimination, and other reactions. The unique bicyclic structure of the compound provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: The parent hydrocarbon, which lacks the bromine atom.

    1-Chlorobicyclo[2.1.1]hexane: A chlorinated derivative with similar reactivity.

    1-Iodobicyclo[2.1.1]hexane: An iodinated derivative with similar reactivity but different reactivity due to the larger size of the iodine atom.

Uniqueness

1-Bromobicyclo[2.1.1]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. The bicyclic structure provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.

Properties

CAS No.

77379-00-1

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromobicyclo[2.1.1]hexane

InChI

InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2

InChI Key

YOXNNQDDJHZMMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2)Br

Origin of Product

United States

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